Furo[2,3-b]pyridine 7-oxide

C–H functionalization regioselective amination furopyridine N-oxide

Furo[2,3-b]pyridine 7-oxide is the mandatory N-oxide intermediate for medicinal chemistry programs requiring regioselective functionalization of the furo[2,3-b]pyridine core. Unlike the unreactive parent scaffold, this activated species enables exclusive C-4 chlorination, C-6 cyanation/acetoxylation, and is the sole demonstrated substrate for iridium-catalyzed C–H borylation and DBU/DMAP-mediated heterocyclization. Procure the correct oxidation state for your diversification strategy.

Molecular Formula C7H5NO2
Molecular Weight 135.12 g/mol
CAS No. 181526-16-9
Cat. No. B064265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[2,3-b]pyridine 7-oxide
CAS181526-16-9
Molecular FormulaC7H5NO2
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1=CC2=C([N+](=C1)[O-])OC=C2
InChIInChI=1S/C7H5NO2/c9-8-4-1-2-6-3-5-10-7(6)8/h1-5H
InChIKeyCNAPTRGJACUTAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[2,3-b]pyridine 7-oxide (CAS 181526-16-9) – Core Scaffold & N-Oxide Procurement Guide


Furo[2,3-b]pyridine 7-oxide is a fused heterocyclic building block comprising a pyridine N-oxide ring annulated to a furan moiety. This N-oxide oxidation state fundamentally alters the electronic character of the pyridine ring, rendering it substantially more reactive toward both electrophilic and nucleophilic substitution compared to the parent furo[2,3-b]pyridine. Regioselective transformations—cyanation and acetoxylation at C-6, chlorination at C-4—are enabled specifically by the N-oxide functionality [1]. The core scaffold appears in pharmacologically relevant compounds such as CB1R modulators, protein kinase inhibitors, and antiviral agents targeting HCV NS5B [1].

Why Furo[2,3-b]pyridine Analogs Cannot Simply Replace the 7-Oxide in Synthesis


Generic substitution of furo[2,3-b]pyridine or other regioisomeric furopyridines for the 7-oxide is not chemically valid. The parent furo[2,3-b]pyridine lacks the N-oxide moiety and is described in the literature as having limited pyridine-ring reactivity, particularly toward direct C–H functionalization [1]. Conversely, furo[3,2-b]pyridine and other angular isomers present different electronics and metalation sites entirely [2]. The 7-oxide is therefore not a universal furopyridine source; it is a specific, activated intermediate whose procurement must be tied to planned N-oxide chemistry. The data below demonstrate exactly where quantifiable reactivity and selectivity differences exist.

Furo[2,3-b]pyridine 7-oxide: Head-to-Head Reactivity & Selectivity Evidence vs. Closest Analogs


Regioselective C–H Amination: Furo[2,3-b]pyridine N-Oxide vs. Parent Furo[2,3-b]pyridine

Direct C–H amination of furo[2,3-b]pyridine N-oxide derivative 11 (a close analog of the 7-oxide) was achieved using PyBroP/pyrrolidine, whereas the non-oxidized furo[2,3-b]pyridine core is unreactive under identical conditions [1]. The N-oxide enables reactivity but alters regioselectivity: a mixture of β- and α-aminated regioisomers (12a and 12b) was obtained in a 2:1 ratio, contrasting with the exclusive α-selectivity reported for simple pyridine N-oxides [1].

C–H functionalization regioselective amination furopyridine N-oxide

C–H Borylation Efficiency: Furo[2,3-b]pyridine N-Oxide vs. Non-Oxidized Core

Iridium-catalyzed C–H borylation of the furo[2,3-b]pyridine N-oxide derivative 7aa proceeded with 78% GC-MS conversion to the boronate ester 10a, whereas the non-oxidized furo[2,3-b]pyridine core shows no reported borylation reactivity under comparable conditions [1]. The resulting boronate ester was unstable to chromatography but could be used directly in a tandem Suzuki coupling, yielding the arylated product 10b (25% isolated yield) with confirmed β-functionalization [1].

C–H borylation Suzuki coupling furopyridine

N-Oxide-Directed Regioselectivity: Cyanation (C-6) vs. Chlorination (C-4) on Furo[2,3-b]pyridine

Oxidation to the N-oxide is a prerequisite for electrophilic and nucleophilic substitution on the pyridine ring of furo[2,3-b]pyridines. Literature precedent (refs 10,11 in Fumagalli & Emery) establishes that cyanation and acetoxylation occur exclusively at C-6, while chlorination proceeds at C-4, on the N-oxide [1]. The parent furo[2,3-b]pyridine does not undergo these transformations. The furo[3,2-b]pyridine isomer, by contrast, undergoes metalation at C-2 rather than substitution at C-4/C-6 [2].

regioselective halogenation N-oxide directed substitution furopyridine

Synthetic Accessibility and Scalability: N-Oxide-Based Cyclization vs. Multi-Step Routes

Furo[2,3-b]pyridine 7-oxide serves as both a direct synthetic intermediate and a precursor to more elaborate 2,3-substituted derivatives. The Fumagalli & Emery (2016) method constructs 2,3-substituted furo[2,3-b]pyridines from pyridine-N-oxide derivatives in a single step under metal-free conditions, achieving yields of 50–91% across ten examples [1]. This contrasts with alternative multi-step routes requiring Sonogashira coupling/palladium-catalyzed cyclization or nucleophilic aromatic substitution, which are lengthier and metal-dependent [1]. While the 7-oxide itself is the unsubstituted parent N-oxide, it is the direct precursor to the N-oxide substrates used in this concise, scalable methodology.

metal-free synthesis heterocyclization gram-scale

Furo[2,3-b]pyridine 7-oxide: High-Value Application Scenarios Driven by Evidence


Regioselective C-4 or C-6 Functionalization of Furo[2,3-b]pyridine Scaffolds

When a synthetic route requires C-4 chlorination or C-6 cyanation/acetoxylation of a furo[2,3-b]pyridine core, the 7-oxide is the mandatory starting material [1]. The parent non-oxidized scaffold does not undergo these electrophilic or nucleophilic substitutions, and the furo[3,2-b]pyridine isomer directs reactivity to C-2 [2]. This scenario applies directly to medicinal chemistry programs needing late-stage diversification at these specific positions.

Metal-Free, One-Step Synthesis of 2,3-Disubstituted Furo[2,3-b]pyridine Libraries

The 7-oxide is the precursor to the N-oxide substrates that undergo DBU/DMAP-mediated heterocyclization with acyl chlorides or anhydrides, producing 2,3-disubstituted furo[2,3-b]pyridines in 50–91% yield under metal-free conditions [1]. This is directly relevant for hit-to-lead and lead-optimization campaigns where transition-metal contamination must be avoided and broad SAR exploration is needed.

Installation of Boronate Ester Handles via C–H Borylation for Cross-Coupling

The 7-oxide-derived N-oxide substrates undergo iridium-catalyzed C–H borylation with 78% conversion (GC-MS), enabling tandem Suzuki coupling to generate β-arylated furo[2,3-b]pyridines [1]. This is the only demonstrated route to install a boronate ester on the furo[2,3-b]pyridine core, making the 7-oxide essential for cross-coupling-based diversification strategies.

Access to β-Aminated Furo[2,3-b]pyridines via Direct C–H Amination

When a β-aminated furo[2,3-b]pyridine regioisomer is required, the N-oxide derivative (derived from the 7-oxide) is the sole demonstrated substrate for direct C–H amination, yielding a 2:1 β:α regioisomeric mixture not accessible from simple pyridine N-oxides [1]. This is critical for medicinal chemistry programs exploring amine-substituted furopyridines as kinase hinge-binders or other pharmacophoric elements.

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